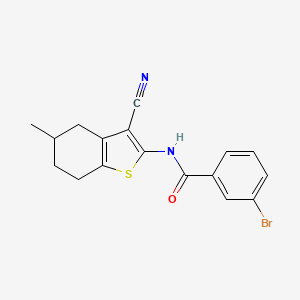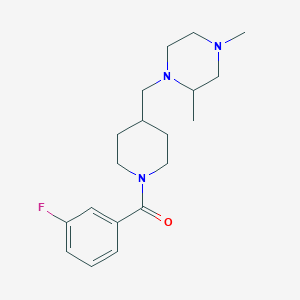
(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(3-fluorophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperidine and piperazine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .科学的研究の応用
Antiviral Applications
One study focused on the design and synthesis of β-carboline derivatives, exploring their potential as selective anti-HIV agents. Although the specific compound was not directly mentioned, analogs with structural similarities demonstrated significant inhibition against HIV strains, pointing towards a potential research direction for exploring antiviral capabilities of similar compounds (Ashok et al., 2015).
Diagnostic Imaging
Research into radiolabeled compounds for diagnostic imaging revealed the synthesis and evaluation of derivatives for potential use as SPECT tracers targeting the serotonin 5-HT2A receptor. These studies underscore the potential of structurally related compounds in diagnostic imaging, aiding in the visualization of specific neural receptors (Blanckaert et al., 2007).
Neuroprotective Effects
Several aryloxyethylamine derivatives were synthesized and assessed for their neuroprotective activities, highlighting the importance of structural components for mitigating cell death induced by glutamate in PC12 cells. This research suggests that compounds with similar structural features could have promising applications in protecting against neuronal damage (Zhong et al., 2020).
Antimicrobial Activity
A study on the synthesis and biological activity of triazole analogues of piperazine demonstrated that certain compounds possess significant antibacterial properties against various pathogenic bacteria, indicating that structurally related compounds could serve as leads for developing new antimicrobial agents (Nagaraj et al., 2018).
Analgesic Potential
Research on the 5-HT(1A) receptor agonist F 13640 explored its effects on alleviating mechanical allodynia in a rat model of trigeminal neuropathic pain, providing insight into how structurally similar compounds could be leveraged for their analgesic properties (Deseure et al., 2002).
Antiproliferative and Structure-Activity Relationships
A novel heterocycle was synthesized and evaluated for its antiproliferative activity, with structural characterization and analysis suggesting the potential for similar compounds in cancer research (Prasad et al., 2018).
作用機序
While specific information on the mechanism of action for (4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(3-fluorophenyl)methanone is not available, piperidine derivatives are known to be involved in a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
将来の方向性
特性
IUPAC Name |
[4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidin-1-yl]-(3-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28FN3O/c1-15-13-21(2)10-11-23(15)14-16-6-8-22(9-7-16)19(24)17-4-3-5-18(20)12-17/h3-5,12,15-16H,6-11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKFNYZAFMGTJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1CC2CCN(CC2)C(=O)C3=CC(=CC=C3)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(3-fluorophenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dimethoxyphenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2798649.png)
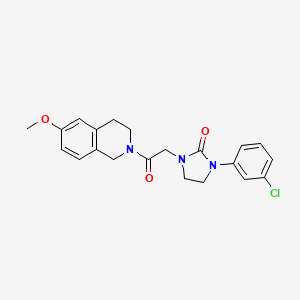

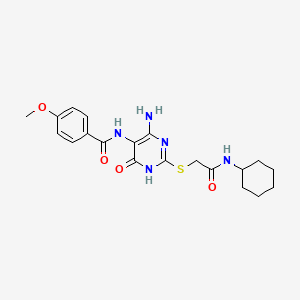
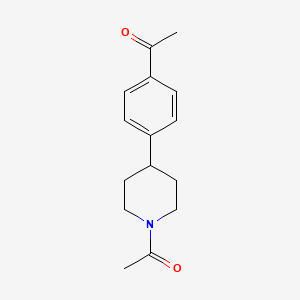
![[2-(4-methylphenoxy)pyridin-3-yl]methyl N-(2-methylphenyl)carbamate](/img/structure/B2798659.png)

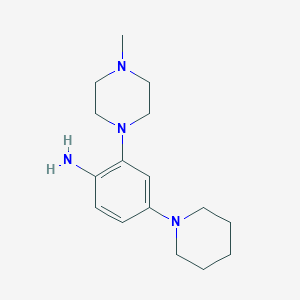
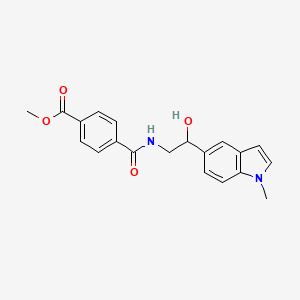
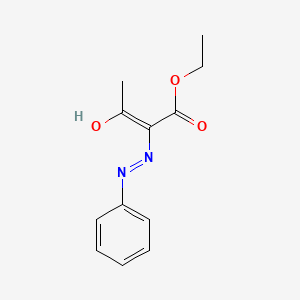
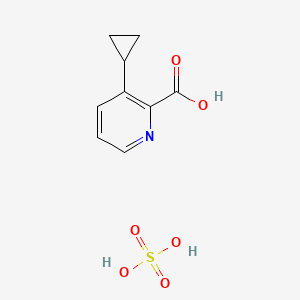

![6-chloro-N-cyclopropyl-5-methyl-N-{1-[3-(trifluoromethyl)phenyl]ethyl}pyridine-3-sulfonamide](/img/structure/B2798670.png)
